molecular formula C8H6F2N2 B13007670 4-(Aminomethyl)-2,3-difluorobenzonitrile

4-(Aminomethyl)-2,3-difluorobenzonitrile

Cat. No.: B13007670
M. Wt: 168.14 g/mol
InChI Key: KYULWXYNLJVYRQ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,3-difluorobenzonitrile is an organic compound characterized by the presence of an aminomethyl group attached to a difluorobenzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,3-difluorobenzonitrile typically involves the introduction of the aminomethyl group to a difluorobenzonitrile precursor. One common method is the nucleophilic substitution reaction where a suitable aminomethylating agent reacts with 2,3-difluorobenzonitrile under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled or regenerated is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,3-difluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-(Aminomethyl)-2,3-difluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,3-difluorobenzonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the aminomethyl group can enhance its binding affinity and specificity towards these targets. The difluorobenzonitrile core can contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)indole
  • 4-(Aminomethyl)fluorescein

Uniqueness

4-(Aminomethyl)-2,3-difluorobenzonitrile is unique due to the presence of both the aminomethyl group and the difluorobenzonitrile core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications. The difluorobenzonitrile core also provides a unique electronic environment that can influence the compound’s interactions with other molecules.

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

4-(aminomethyl)-2,3-difluorobenzonitrile

InChI

InChI=1S/C8H6F2N2/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2H,3,11H2

InChI Key

KYULWXYNLJVYRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CN)F)F)C#N

Origin of Product

United States

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